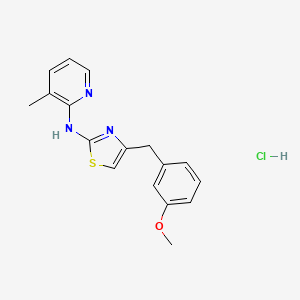

4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride

Description

This compound features a thiazole core substituted with a 3-methoxybenzyl group at position 4 and a 3-methylpyridin-2-amine moiety at position 2. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development . Thiazole derivatives are renowned for their diverse pharmacological applications, including antimicrobial, anticancer, and antioxidant activities.

Properties

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS.ClH/c1-12-5-4-8-18-16(12)20-17-19-14(11-22-17)9-13-6-3-7-15(10-13)21-2;/h3-8,10-11H,9H2,1-2H3,(H,18,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCMNNDSZXFMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2=NC(=CS2)CC3=CC(=CC=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-Methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a synthetic organic compound classified as a thiazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine moiety, which is characteristic of many biologically active compounds. Its IUPAC name is 4-[(3-methoxyphenyl)methyl]-N-pyridin-2-yl-1,3-thiazol-2-amine; hydrochloride, with the molecular formula .

| Property | Value |

|---|---|

| Molecular Weight | 335.83 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| LogP | Not specified |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. It has shown effectiveness against various cancer cell lines, including melanoma and prostate cancer .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Its structure suggests potential interactions with bacterial enzymes or receptors, although specific mechanisms remain to be fully elucidated.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:

- Tubulin Interaction : It binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

- Enzyme Modulation : The presence of the thiazole and pyridine rings may allow for interactions with various enzymes involved in cellular signaling pathways, although detailed pathways are still under investigation.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives similar to this compound:

- Study on SMART Compounds : A series of 4-substituted methoxybenzoyl-aryl-thiazoles were synthesized and tested for anticancer properties. These compounds exhibited IC50 values in the nanomolar range against melanoma and prostate cancer cells, demonstrating significant antiproliferative activity compared to earlier derivatives .

- In Vitro Studies : In vitro assays showed that the compound could effectively inhibit the growth of multidrug-resistant (MDR) cancer cell lines, suggesting its potential as a therapeutic agent capable of overcoming drug resistance .

- ADME Properties : The pharmacokinetic profile of similar thiazole derivatives indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for drug development .

Comparative Analysis with Related Compounds

Comparative studies highlight the unique aspects of this compound against other thiazole derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-(3-hydroxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine | Moderate | High |

| 4-(3-methoxybenzyl)-N-(pyridin-4-yl)thiazol-2-amine | Low | Moderate |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues and their distinguishing features:

Hydrogen Bonding and Crystallographic Behavior

- Protonation Sites : In Compound 3 (), protonation occurs at the pyridine nitrogen, forming a 3D hydrogen-bonded network with water and bromide ions. In contrast, the target compound’s 3-methylpyridine group may favor protonation at the thiazole amine, altering intermolecular interactions .

- Crystal Packing: Substituents like methoxy groups influence packing efficiency.

Q & A

Q. Table 1: Representative Reaction Parameters from Analogous Compounds

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- HPLC:

Advanced: How can researchers optimize reaction yields in the synthesis of hydrochloride salts of thiazole derivatives?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) . For example, optimize Pd-catalyzed couplings by varying Pd:ligand ratios (1:2 to 1:4) and solvent systems (DMF vs. THF) .

- In Situ Monitoring: Employ TLC or inline FTIR to track intermediate formation and adjust reaction time .

- Salt Crystallization: Screen counterions (e.g., HCl vs. HBr) and antisolvents (diethyl ether vs. hexane) to maximize crystal yield .

Advanced: What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., confirming the position of the methoxybenzyl group) .

- Isotopic Labeling: Use ¹⁵N-labeled precursors to assign nitrogen environments in complex NMR spectra .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Basic: What are the key physicochemical properties affecting the compound’s stability and solubility?

Methodological Answer:

- Hydrochloride Salt: Enhances aqueous solubility (up to 10 mg/mL in PBS) but may hydrolyze under basic conditions (pH > 8) .

- Storage: Store at –20°C in desiccated, amber vials to prevent photodegradation and hygroscopic absorption .

- Thermal Stability: DSC/TGA analysis shows decomposition above 200°C, requiring inert atmospheres during high-temperature reactions .

Advanced: How to design in vitro assays to evaluate the compound’s kinase inhibitory activity?

Methodological Answer:

- Kinase Profiling: Use TR-FRET assays (e.g., LanthaScreen®) against a panel of kinases (e.g., JAK2, EGFR) at 1–10 µM concentrations .

- IC₅₀ Determination: Perform dose-response curves (0.1–100 µM) with ATP concentrations near Km values .

- Cellular Assays: Validate target engagement via Western blotting (e.g., phospho-STAT3 inhibition in cancer cell lines) .

Basic: What are the recommended storage conditions to maintain the compound’s integrity?

Methodological Answer:

- Temperature: –20°C in airtight containers to prevent oxidation .

- Humidity: Use silica gel desiccants to avoid deliquescence of the hydrochloride salt .

- Light Protection: Amber glass or opaque packaging to minimize photolytic degradation .

Advanced: What computational methods predict the compound’s binding affinity to target receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., key H-bonds with hinge regions) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and residence times .

- Free Energy Calculations: Apply MM/PBSA to rank binding affinities across structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.